(R)-doxapram

Description

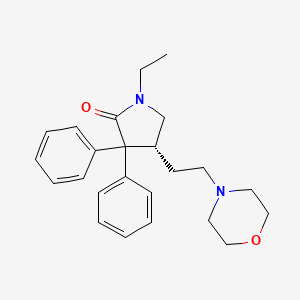

Structure

2D Structure

3D Structure

Properties

CAS No. |

179915-79-8 |

|---|---|

Molecular Formula |

C24H30N2O2 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(4R)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one |

InChI |

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/t22-/m0/s1 |

InChI Key |

XFDJYSQDBULQSI-QFIPXVFZSA-N |

Isomeric SMILES |

CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |

Origin of Product |

United States |

Stereochemical Characterization and Enantioselective Synthesis of R Doxapram

Structural Elucidation of (R)-Doxapram Stereochemistry

The absolute configuration of the doxapram (B1670896) enantiomers has been determined through advanced spectroscopic techniques. Vibrational Circular Dichroism (VCD) has been a key method for this assignment. google.comnih.gov This technique involves comparing an experimentally obtained VCD spectrum with computationally generated spectra for low-energy conformers. google.com Based on the correlation of amplitude, direction, and absorption peak values, the (+)-enantiomer was definitively assigned the (R)-stereochemical configuration. google.comgoogle.com

Further structural characterization has been accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Powder Diffraction (XRPD). The ¹H and ¹³C NMR spectra for (+)-doxapram have been recorded to confirm its chemical structure. google.comgoogle.com Additionally, a crystalline hydrochloride salt of this compound has been characterized by its XRPD spectrum, which provides a unique fingerprint for this specific solid form. google.com

Table 1: X-ray Powder Diffraction (XRPD) Peaks for this compound Hydrochloride

| Position (°2θ) |

|---|

| 7.47 ± 0.20 |

| 10.12 ± 0.20 |

| 11.39 ± 0.20 |

| 11.96 ± 0.20 |

| 12.64 ± 0.20 |

| 14.68 ± 0.20 |

| 15.87 ± 0.20 |

| 16.88 ± 0.20 |

| 17.44 ± 0.20 |

| 17.83 ± 0.20 |

| 18.40 ± 0.20 |

| 19.76 ± 0.20 |

| 20.72 ± 0.20 |

| 21.68 ± 0.20 |

| 22.84 ± 0.20 |

| 23.40 ± 0.20 |

| 24.36 ± 0.20 |

| 25.44 ± 0.20 |

| 26.24 ± 0.20 |

| 27.07 ± 0.20 |

| 28.13 ± 0.20 |

| 29.16 ± 0.20 |

| 29.88 ± 0.20 |

| 31.20 ± 0.20 |

Source: Data compiled from patent information. google.com

Chiral Resolution Methodologies for Doxapram Enantiomers

As doxapram is often synthesized and marketed as a racemate, the separation of its enantiomers is crucial for studying their individual properties. google.com Both chromatographic and chemical methods have been developed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the analytical and preparative separation of doxapram enantiomers. google.comgoogle.com Various chiral stationary phases (CSPs) have proven effective. For instance, separations have been successfully performed using polysaccharide-based columns. google.com Chiral capillary electrophoresis has also been reported as a viable separation technique. google.com

Table 2: Example Chiral HPLC Conditions for Doxapram Enantiomer Separation

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® AY-H (5µm) |

| Dimensions | 3 cm (ID) x 25 cm (L) |

| Mobile Phase | Ethanol (with 0.2% Dimethylethylamine) and CO₂ (15:85) |

| Flow Rate | 85 g/min |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

Source: Data compiled from patent information. google.com

Using such methods, baseline resolution of the two enantiomers can be achieved, allowing for the isolation of this compound with high enantiomeric purity (e.g., 98.2%). google.com

Chemical resolution via the formation of diastereomeric salts provides an alternative to chromatography, particularly for larger-scale separations. google.com This strategy involves reacting racemic doxapram with a chiral resolving agent. A notable example is the use of L-dibenzoyltartaric acid (L-DBTA). google.comgoogle.com

In this process, when racemic doxapram is treated with L-DBTA in a suitable solvent such as acetone, the (S)-doxapram enantiomer preferentially forms a salt that is insoluble in the system and precipitates out. google.comgoogle.com The this compound remains enriched in the solution. google.com This mother liquor can then be isolated and processed to recover this compound in enantiomeric excess. google.com

Chromatographic Separation Techniques

Enantioselective Synthetic Pathways to this compound

To avoid the need for resolving a racemic mixture, several enantioselective synthetic routes to this compound have been explored. These methods aim to establish the correct stereochemistry at the C-4 position during the synthesis.

One approach involves the asymmetric synthesis of a key chiral intermediate, which is then converted to the final product. An enantiomerically enriched γ-lactam, a crucial synthon for (R)-(+)-doxapram, can be formed through the enantioselective deprotonation of an achiral lactam followed by an alkylation reaction. researchgate.net For example, the use of a chiral base, such as a complex of lithium bis(trimethylsilyl)amide (LiHMDS) and (-)-sparteine, can induce asymmetry in the formation of the γ-lactam intermediate. researchgate.net

Another documented route involves several steps starting from (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile. google.com This intermediate is hydrolyzed to form (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid. Subsequent derivatization yields (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one, which is then reacted with morpholine (B109124) to produce the final this compound compound. google.com

Formal syntheses often begin with a readily available chiral starting material, or "chiral synthon," that already contains the desired stereochemistry. google.commpdkrc.edu.in A patented method describes a chiral synthesis of this compound starting from (R)-4-Ethyl-3-pyrrolidinol. google.com This chiral alcohol is converted to a tosylate, (R)-1-ethylpyrrolidin-3-yl 4-methylbenzenesulfonate, by reacting it with p-toluenesulfonyl chloride, setting the stage for subsequent steps in the synthesis of the target molecule. google.com The pyrrolidine (B122466) ring system is a versatile intermediate in the synthesis of many complex molecules, including doxapram.

Molecular and Cellular Mechanisms of Action of R Doxapram

Inhibition of Specific Ion Channels

The principal targets of (R)-doxapram are members of the two-pore-domain potassium (K2P) channel family. These channels are fundamental in establishing and maintaining the resting membrane potential in a variety of excitable cells.

Modulation of Two-Pore-Domain Potassium (K2P) Channels

This compound modulates neuronal activity by inhibiting specific K2P channels, namely the TWIK-related acid-sensitive K+ (TASK) channels. drugbank.comuky.edu This inhibition leads to membrane depolarization and an increase in cellular excitability.

This compound is a potent inhibitor of TASK-1 (KCNK3) channels. nih.govresearchgate.net These channels are expressed in regions of the central nervous system that are critical for respiratory control, such as the carotid bodies and brainstem respiratory centers. researchgate.netcellphysiolbiochem.com The inhibition of TASK-1 by doxapram (B1670896) results in the depolarization of chemosensitive cells, a key step in the stimulation of breathing. nih.gov Studies have shown that doxapram inhibits human TASK-1 channels with an effective half-maximal concentration (EC50) of 410 nM. medchemexpress.com In porcine models of atrial fibrillation, doxapram has been shown to block the upregulation of atrial TASK-1 current. researchgate.net

This compound also effectively inhibits TASK-3 (KCNK9) channels. nih.govresearchgate.net TASK-3 channels are often co-expressed with TASK-1 channels in respiratory control centers. cellphysiolbiochem.com Doxapram inhibits human TASK-3 channels with an EC50 of 37 μM. medchemexpress.com While some studies in rodent models suggested that doxapram was more selective for TASK-1, research on human channels indicates that doxapram is an equipotent inhibitor of both TASK-1 and TASK-3. nih.govresearchgate.net This lack of selectivity in humans suggests a broader mechanism of action than previously thought based on animal studies.

TASK-1 and TASK-3 subunits can co-assemble to form functional heterodimeric channels, which exhibit unique biophysical properties. mdpi.com These heterodimeric channels are believed to be the predominant form in critical oxygen-sensing cells like the carotid body glomus cells. nih.govresearchgate.net this compound is a potent inhibitor of these TASK-1/TASK-3 heterodimers, with an EC50 of 9 μM for the human channels. medchemexpress.com The inhibition of these heterodimeric channels is a crucial component of doxapram's respiratory stimulant effect. mdpi.com

| Channel Type | EC50 of Doxapram (Human) |

| TASK-1 | 410 nM |

| TASK-3 | 37 µM |

| TASK-1/TASK-3 Heterodimer | 9 µM |

The inhibitory action of doxapram on TASK channels is stereoselective. The (R)-enantiomer of doxapram is a more potent antagonist of TASK channels than the (S)-enantiomer, which has little inhibitory effect. nih.gov This stereoselectivity highlights the specific nature of the interaction between the drug molecule and the ion channel, with the (R)-isomer being the biologically active form responsible for the therapeutic effects.

The binding site for doxapram on TASK channels has been identified within the channel's inner vestibule, a region located below the selectivity filter. cellphysiolbiochem.commdpi.com This intracellular binding site physically obstructs the pore, thereby blocking the flow of potassium ions. mdpi.com Mutagenesis studies have pinpointed several key amino acid residues that are critical for doxapram's inhibitory activity. In human TASK-3, mutations at positions L122, G236, L239, and V242 significantly reduce the inhibitory effect of doxapram. researchgate.net These findings are consistent with a model where doxapram and other related compounds bind to a common site within the intracellular pore of TASK channels. nih.govnih.gov The topology of this binding site in TASK-1, formed by a ring of threonine residues and surrounding lipophilic residues, shares similarities with the binding sites found in other, more distantly related potassium channels. researchgate.net

| Channel | Key Residues for Doxapram Binding |

| Human TASK-3 | L122, G236, L239, V242 |

Stereoselective Inhibition of TASK Channels

Inhibition of Calcium-Activated Potassium (K+) Currents

Preclinical studies have demonstrated that doxapram is a potent inhibitor of calcium-activated potassium (K+) currents. In isolated type I cells of the neonatal rat carotid body, doxapram caused a rapid, reversible, and dose-dependent inhibition of K+ currents with an IC50 of approximately 13 μM. nih.govmedchemexpress.comchemsrc.com This inhibition is voltage-dependent, with the maximal effect observed at test potentials where a distinct shoulder in the current-voltage relationship is present. nih.gov The K+ currents in these cells are comprised of both Ca(2+)-activated and Ca(2+)-independent components. nih.gov Research indicates that doxapram is a more potent inhibitor of the Ca(2+)-activated K+ currents. nih.govmedchemexpress.comchemsrc.com The respiratory stimulant mimics the effect of hypoxia by inhibiting both voltage- and Ca2+-dependent K+ currents in glomus cells, which underscores the significance of K+ channels in oxygen sensing. ersnet.org

Absence of Effect on L-type Ca2+ Channel Currents

In contrast to its effects on potassium channels, this compound does not appear to directly affect L-type calcium (Ca2+) channel currents. Studies have shown that at a concentration of 10 μM, doxapram had no effect on L-type Ca2+ channel currents in isolated type I cells of the neonatal rat carotid body, especially under conditions where K+ channel activity was minimized. nih.govmedchemexpress.comchemsrc.com This suggests a selective action of doxapram on potassium channels over L-type calcium channels in these specific cells. nih.govmedchemexpress.com

Carotid Body Chemoreceptor Modulation

The carotid bodies, key peripheral chemoreceptors, are a primary target for this compound's activity.

Direct Effects on Isolated Carotid Body Type I Cells (Preclinical Models)

In preclinical models using isolated type I cells from the neonatal rat carotid body, doxapram has been shown to have direct excitatory effects. nih.govmedchemexpress.com The compound inhibits TASK (TWIK-related acid-sensitive K+) channels in these cells, leading to an increase in intracellular calcium ([Ca2+]i). researchgate.netnih.gov This inhibition of background K+ channels contributes to the initial depolarization of the cell membrane. nih.gov The effects of doxapram on type I cells share similarities with the physiological stimuli of the carotid body, suggesting a comparable mechanism of action in stimulating the entire organ. nih.govmedchemexpress.com

Dopamine (B1211576) Release Stimulation from Carotid Body (In Vitro Studies)

In vitro studies on the intact rat carotid body have revealed that doxapram stimulates the release of dopamine. nih.govnih.gov This effect is concentration-dependent, observed at concentrations ranging from 15-150 μM. medchemexpress.comchemsrc.comnih.gov The mechanism is believed to involve the inhibition of K+ channels in type I cells, leading to depolarization and the opening of Ca2+ channels, which in turn triggers the release of catecholamines. nih.gov The doxapram-evoked release of dopamine was found to be inhibited by the Ca2+ channel blocker nifedipine. medchemexpress.comchemsrc.comnih.gov Analysis of the released substances indicated a preferential stimulation of dopamine release. medchemexpress.comchemsrc.comnih.gov

| In Vitro Study: Doxapram's Effect on Dopamine Release | |

| Model | Intact rat carotid body |

| Doxapram Concentration | 15-150 μM |

| Effect | Concentration-dependent stimulation of dopamine release |

| Inhibitor | Nifedipine (5 μM) inhibited the release |

| Reference | medchemexpress.comchemsrc.comnih.gov |

Neuropharmacological Effects on Central Neural Circuitry (Preclinical Models)

Beyond the peripheral chemoreceptors, this compound also exerts effects on the central nervous system.

| Effect of Doxapram on Brainstem Slice Neural Activity | |

| Model | Neonatal rat brainstem slice preparation |

| Doxapram Concentration | 5 μM |

| Observed Effects | - Increased inspiratory time (Ti) and amplitude (IA) - Decreased expiratory time (Te) and respiratory cycle (RC) |

| Conclusion | Suggests central excitatory effects on respiratory neurons |

| Reference | nih.gov |

Modulatory Actions on Cerebrospinal Axis Excitability (Preclinical Observation)

This compound, the dextrorotatory enantiomer of doxapram, is the primary contributor to the pharmacological activity of the racemic mixture, particularly its effects on the cerebrospinal axis. researchgate.netnih.govgoogle.comf1000research.com Preclinical observations have established that doxapram stimulates all levels of the cerebrospinal axis, acting to enhance neuronal excitation. drugbank.comdrugs.com This stimulatory action is not uniform across the enantiomers; the (+)-enantiomer, this compound (also referred to as GAL-054), is responsible for the respiratory stimulant properties, while the (-)-enantiomer (GAL-053) is largely inactive in this regard but contributes to adverse effects. researchgate.netgoogle.com

The principal mechanism underlying the excitatory effects of this compound is the inhibition of specific potassium channels. f1000research.comdrugbank.com It is a potent antagonist of the TWIK-related acid-sensitive K+ (TASK) channels, specifically the TASK-1 (KCNK3) and TASK-3 (KCNK9) subtypes, which are two-pore domain potassium (K2P) channels. researchgate.netf1000research.comnih.gov These channels are crucial for setting the resting membrane potential in neurons and thereby regulating their excitability. nih.gov By blocking these "leak" potassium channels, this compound causes depolarization of neurons within the respiratory neural circuitry, leading to increased neuronal firing and enhanced respiratory drive. researchgate.net

This action occurs at both peripheral and central sites. Peripherally, this compound stimulates chemoreceptors in the carotid bodies. drugs.comwikipedia.org The inhibition of TASK channels in the type I cells of the carotid body mimics the effect of hypoxia, leading to cell depolarization and subsequent stimulation of the respiratory centers in the brainstem. f1000research.comdrugbank.comresearchgate.net Centrally, doxapram has been shown to directly act on the medulla. drugs.comnih.gov Studies on neonatal rat brainstem-spinal cord preparations revealed that doxapram increases the frequency and amplitude of inspiratory nerve activity by altering the electrophysiological properties of pre-inspiratory and inspiratory neurons, an effect attributed to the blockade of potassium channels. nih.gov

Preclinical studies in anesthetized rats demonstrated the superior potency of this compound over the racemic mixture and the (-)-enantiomer in stimulating ventilation. researchgate.net The respiratory stimulant effects of this compound were significantly diminished after the transection of the carotid sinus nerve, confirming the crucial role of peripheral chemoreceptors in its mechanism of action. google.com While rodent models initially suggested that doxapram was more selective for TASK-1 channels, subsequent research on human channels revealed that it is an equipotent inhibitor of both human TASK-1 and TASK-3 channels. researchgate.netnih.gov The (+)-enantiomer, this compound, was found to be a more potent antagonist of these human TASK channels than the racemic mixture. researchgate.netnih.govnih.gov

Table 1: Preclinical Data on the Enantiomers of Doxapram

| Compound | Activity | Primary Molecular Target | Observed Effects (Preclinical) |

| This compound (+)-enantiomer / GAL-054 | Active enantiomer; potent respiratory stimulant. researchgate.netgoogle.comf1000research.com | Potent inhibitor of human TASK-1 and TASK-3 channels. researchgate.netnih.govnih.gov | Dose-dependently increases tidal volume and respiratory frequency. researchgate.net |

| (S)-doxapram (-)-enantiomer / GAL-053 | Largely inactive as a respiratory stimulant. researchgate.netgoogle.com | Little inhibitory effect on TASK channels. researchgate.netnih.gov | Associated with adverse effects such as cardiac arrhythmias and seizure-like behaviors in animal models. researchgate.netgoogle.com |

| Doxapram (Racemic mixture) | Respiratory stimulant. drugbank.comdrugs.com | Inhibitor of TASK-1 and TASK-3 channels. researchgate.netnih.gov | Increases respiratory rate and tidal volume; stimulates central and peripheral chemoreceptors. drugs.com |

Impact on Proprioceptive Neurons (Invertebrate Models)

The effects of doxapram on neuronal excitability have been investigated in invertebrate models, providing insights into its impact on proprioceptive neurons. google.comgoogle.com These studies primarily utilized the racemic form of doxapram, but the findings are attributable to the action of the (R)-enantiomer, the active component. The primary mechanism identified in these models is consistent with the blockade of two-pore domain potassium (K2p) channels, which are fundamental in maintaining the resting membrane potential and electrical excitability of neurons. google.comgoogle.comnih.gov

A key study assessed the effects of doxapram on the neural activity of the propodite-dactylopodite (PD) proprioceptive sensory organ in the walking legs of the blue crab (Callinectes sapidus). google.comgoogle.com The results demonstrated a concentration-dependent effect on neuronal excitation.

At a concentration of 0.1 mM, doxapram was found to enhance neuronal excitation. google.comgoogle.com

At a higher concentration of 5 mM, doxapram led to an over-excitation of the neurons, which promoted a sustained absolute refractory period that lasted until the compound was removed from the preparation. google.comgoogle.com This effect of 5 mM doxapram was observed to be similar to the effect of exposing the neurons to a high concentration of potassium (40 mM K+). google.comgoogle.com

These findings suggest that doxapram acutely affects crustacean neurons by targeting a K2p channel. google.comgoogle.com The blockade of these channels leads to depolarization, which at lower levels enhances excitability but at higher levels can lead to inactivation of voltage-gated channels, ceasing neuronal firing.

Further studies in other invertebrates, such as the crawfish and the fruit fly Drosophila, have corroborated the excitatory and subsequent inhibitory effects of doxapram at the neuromuscular junction (NMJ). In crawfish, doxapram initially enhanced evoked synaptic responses before depressing transmission. It is suggested that doxapram depolarizes the motor neuron, leading to enhanced transmission until continued depolarization results in the inactivation of voltage-gated sodium channels. In Drosophila larvae, doxapram depolarizes the muscle and appears to depolarize motor neurons, increasing the frequency of spontaneous and evoked excitatory junctional potentials. researchgate.net

Table 2: Effects of Doxapram on Proprioceptive Neurons in an Invertebrate Model (Callinectes sapidus)

| Doxapram Concentration | Observed Effect on Neural Activity | Mechanistic Interpretation |

| 0.1 mM | Enhanced excitation. google.comgoogle.com | Blockade of K2p channels leading to slight neuronal depolarization and increased excitability. google.comgoogle.com |

| 5 mM | Over-excitation followed by a sustained absolute refractory period. google.comgoogle.com | Significant K2p channel blockade causing strong depolarization, leading to inactivation of voltage-gated channels and cessation of action potentials. google.comgoogle.com |

Structure Activity Relationships Sar and Stereoselective Pharmacology of Doxapram Enantiomers

Influence of Stereochemistry on Biological Activity and Potency

The chirality of the doxapram (B1670896) molecule is a critical determinant of its biological effects. nih.gov Living systems are inherently chiral, and as a result, the enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.govslideshare.net For doxapram, the stereochemistry at its chiral center dictates how it binds to its target sites, such as the TASK-1 and TASK-3 potassium channels, which are implicated in its respiratory stimulant effects. nih.govoup.com

The differential interaction between the enantiomers and their biological targets leads to variations in potency and efficacy. nih.gov One enantiomer may fit perfectly into the binding site of a receptor, eliciting a strong physiological response, while the other may bind less effectively or not at all. nih.gov Research has shown that the positive enantiomer of doxapram is a more potent antagonist of TASK channels compared to the racemic mixture, while the negative enantiomer has minimal inhibitory effect. nih.gov This stereoselectivity underscores the importance of considering the individual enantiomers in drug development to optimize therapeutic effects and minimize potential side effects. nih.govscribd.com

Comparative Pharmacological Profiles of (R)- and (S)-Doxapram

Studies in animal models have demonstrated a clear difference in the respiratory stimulant potency between the two enantiomers of doxapram. The (+)-enantiomer, also referred to as GAL-054, has been identified as a more effective respiratory stimulant compared to the racemic mixture. nih.gov Conversely, the (-)-enantiomer, GAL-053, was found to be significantly inferior in its ability to stimulate respiration. nih.gov

In studies involving opioid-challenged rats and cynomolgus monkeys, GAL-054 dose-dependently increased minute volume when administered intravenously, whereas GAL-053 had no such effect. nih.gov This highlights the stereoselective nature of doxapram's respiratory stimulant activity, with one enantiomer being primarily responsible for the desired therapeutic effect.

| Compound | Animal Model | Effect on Respiratory Stimulation |

| (R)-doxapram (GAL-054) | Opioid-challenged rats and cynomolgus monkeys | Dose-dependently increased minute volume nih.gov |

| (S)-doxapram (GAL-053) | Opioid-challenged rats and cynomolgus monkeys | No effect on minute volume nih.gov |

This table summarizes the differential potency of doxapram enantiomers in animal models of respiratory stimulation based on available research.

In pharmacology, the more active enantiomer of a chiral drug is termed the "eutomer," while the less active one is the "distomer". wikipedia.org In the case of doxapram, this compound (also known as GAL-054) is identified as the eutomer, as it is responsible for the majority of the respiratory stimulant effects. nih.govresearchgate.net In contrast, (S)-doxapram (GAL-053) is considered the distomer due to its markedly inferior activity in this regard. nih.govresearchgate.net

The separation of doxapram into its individual enantiomers has confirmed that the eutomer, this compound, is a superior respiratory stimulant. nih.gov The distomer, (S)-doxapram, contributes little to the desired therapeutic action and is described as having poor inhibitory effects on the target TASK channels. nih.gov This clear distinction between the eutomer and distomer supports the potential for developing single-enantiomer formulations to provide a more targeted therapeutic approach. nih.govresearchgate.net

Differential Potency in Animal Models of Respiratory Stimulation

Computational Chemistry and In Silico Modeling for Stereoselective Interactions

Computational chemistry and in silico modeling techniques are valuable tools for understanding the stereoselective interactions of drug enantiomers at the molecular level. upc.edu While specific computational studies detailing the binding of (R)- and (S)-doxapram to their receptors are not extensively available in the provided search results, the principles of these methods can be applied.

Biotransformation and Metabolite Characterization of Doxapram in Vitro and Preclinical in Vivo Studies

Major Metabolic Pathways of Doxapram (B1670896)

Doxapram undergoes extensive metabolism, with less than 5% of an intravenous dose being excreted unchanged in the urine within 24 hours. The primary metabolic transformations involve oxidative ring hydroxylation and de-ethylation. researchgate.net

Oxidative Ring Hydroxylation

The principal metabolic route for doxapram is oxidative ring hydroxylation. mims.comrxlist.comwikidoc.org This process leads to the formation of the active metabolite known as keto-doxapram. mims.comrxlist.com Studies using human fetal liver explants have demonstrated that the oxidative pathway is more active than de-ethylation. researchgate.netnih.gov This pathway is responsible for producing keto-doxapram (AHR 5955) and another metabolite, AHR 5904. researchgate.netresearchgate.netnih.gov

De-ethylation

Another significant metabolic pathway for doxapram is de-ethylation. researchgate.netnih.gov This process results in the formation of the metabolite AHR 0914. researchgate.netnih.gov In vitro studies with human fetal liver explants have indicated that this de-ethylation pathway is less predominant than the oxidative pathways. researchgate.netresearchgate.netnih.gov

Identification and Biological Activity of Key Metabolites

Several metabolites of doxapram have been identified and characterized, with some exhibiting notable biological activity.

Keto-Doxapram (AHR 5955 or 2-Ketodoxapram)

Keto-doxapram, also known as AHR 5955 or 2-Ketodoxapram (B1195026), is a major and pharmacologically active metabolite of doxapram. mims.comrxlist.comuniversiteitleiden.nl It is readily detected in plasma following doxapram administration. rxlist.comwikidoc.org Preclinical studies in newborn lambs have shown that keto-doxapram is a ventilatory stimulating agent. google.com Its pharmacological activity is estimated to be approximately 80% of that of the parent compound, doxapram. researchgate.netuniversiteitleiden.nl Keto-doxapram stimulates respiration through the same mechanisms as doxapram, although it is considered less potent. researchgate.netresearchgate.net In porcine models, after intravenous administration of doxapram, 2-ketodoxapram had a terminal elimination half-life of 2.42 ± 0.04 hours. researchgate.netmdpi.comnih.gov

Research has also explored the potential of keto-doxapram in other therapeutic areas. It is recognized for its inhibitory action on specific ion channels, particularly the TASK-1 and TASK-3 channels, which are involved in regulating cellular excitability. This mechanism has led to investigations into its use for the treatment of atrial fibrillation.

Other Metabolites (AHR 0914, AHR 5904)

In addition to keto-doxapram, other metabolites have been identified in preclinical studies. AHR 0914 is produced via the de-ethylation pathway, while AHR 5904 is a product of the oxidative pathway. researchgate.netresearchgate.netnih.gov In vitro studies using human fetal liver explants have successfully measured the concentrations of these metabolites. researchgate.netnih.gov High-pressure liquid chromatography methods have been developed to simultaneously quantify doxapram and its metabolites, including AHR 0914 and AHR 5904, in human plasma and serum. researchgate.netnih.gov

Enzymatic Systems Involved in Doxapram Metabolism (e.g., Cytochrome P450 Enzymes)

The metabolism of doxapram is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. researchgate.netnih.govmdpi.com Specifically, CYP3A4 is the main enzyme responsible for the biotransformation of doxapram, with a lesser contribution from CYP3A5. researchgate.netresearchgate.netuniversiteitleiden.nlnih.gov These enzymes catalyze the oxidative reactions that lead to the formation of metabolites like keto-doxapram. researchgate.netresearchgate.netuniversiteitleiden.nl

The involvement of the CYP450 system has implications for potential drug-drug interactions. For instance, substances that inhibit CYP3A4, such as the antifungal medication fluconazole, can decrease the clearance of doxapram. frontiersin.org Conversely, doxapram itself has been shown to affect the hepatic drug-metabolizing system. In studies with mice, doxapram administration reduced the activities of aminopyrine (B3395922) N-demethylase and aniline (B41778) hydroxylase and decreased the content of cytochrome P-450 in hepatic microsomes. nih.gov Furthermore, in vivo studies in rats have indicated that doxapram can induce hepatic drug metabolism, with sex-related differences observed in the induction of specific CYP450 enzymes. nih.gov

Metabolism in Specific Preclinical Biological Systems (e.g., Fetal Hepatic Organ Culture, Porcine Models)

The metabolism of the respiratory stimulant doxapram has been investigated in specific preclinical models to understand its biotransformation pathways, particularly in vulnerable populations and relevant animal models. These studies provide crucial insights into the formation of its metabolites.

Fetal Hepatic Organ Culture

In vitro studies utilizing human fetal liver explants have demonstrated that the fetal liver possesses a substantial capacity to metabolize doxapram. doctorlib.orgnih.gov Research involving liver tissue from therapeutic abortions (gestational age, 10 to 20 weeks) showed that doxapram undergoes significant biotransformation. nih.govresearchgate.net

The primary metabolic pathways identified in these fetal hepatic organ cultures are oxidation and N-de-ethylation. nih.govresearchgate.net The oxidative pathway, which leads to the formation of ketodoxapram (AHR-5955) and another metabolite, AHR-5904, was found to be more active than the de-ethylation pathway that produces an analog of doxapram, AHR-0914. nih.govresearchgate.net The rate of doxapram metabolism was observed to be most rapid within the initial three hours of incubation. nih.govresearchgate.net

| Doxapram Concentration | Rate of Metabolism (ng/mg liver protein/hr) | Amount Metabolized at 3 hours (ng/mg liver protein) |

| 2.5 µg/mL | 198 ± 73.3 | 594 ± 220 |

| 5.0 µg/mL | 438 ± 63.3 | 1315 ± 190 |

| 10.0 µg/mL | 538 ± 62 | 1616 ± 186 |

Data from a study on human fetal hepatic organ culture. nih.govresearchgate.net

These findings highlight the metabolic competency of the human fetal liver in biotransforming doxapram, with a clear preference for the oxidative pathway.

Porcine Models

Porcine models have been utilized to study the pharmacokinetics and metabolism of doxapram in vivo. researchgate.netmdpi.comnih.gov In studies involving German Landrace pigs, the primary metabolite identified in plasma and brain tissue was 2-ketodoxapram, an active metabolite. researchgate.netmdpi.comnih.gov

Following intravenous administration of doxapram, both the parent drug and its metabolite, 2-ketodoxapram, were quantified. researchgate.netmdpi.comnih.gov These studies have provided pharmacokinetic parameters for both compounds in pigs. researchgate.netmdpi.com

| Compound | Terminal Elimination Half-life (t1/2) | Maximal Plasma Concentration (cmax) | Protein Binding | Brain-to-Plasma Ratio |

| Doxapram | 1.38 ± 0.22 h | 1780 ± 275 ng/mL | 95.5 ± 0.9% | 0.58 ± 0.24 |

| 2-Ketodoxapram | 2.42 ± 0.04 h | 32.3 ± 5.5 ng/mL | 98.4 ± 0.3% | 0.12 ± 0.02 |

Pharmacokinetic parameters of doxapram and 2-ketodoxapram in German Landrace pigs following a single intravenous bolus injection. researchgate.netmdpi.com

The data from porcine models indicate that doxapram is metabolized to 2-ketodoxapram, which exhibits a longer terminal elimination half-life compared to the parent compound. researchgate.netmdpi.comoup.com Both doxapram and 2-ketodoxapram are highly bound to plasma proteins in this model. mdpi.com The use of porcine models has been instrumental in characterizing the in vivo disposition and metabolic profile of doxapram, providing a valuable preclinical perspective. oup.com

Advanced Analytical Methodologies for R Doxapram

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatographic methods are central to the separation and quantification of doxapram (B1670896) enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are particularly powerful tools for these applications.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a primary technique for resolving the enantiomers of doxapram and assessing the enantiomeric purity of (R)-doxapram. google.comgoogle.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Research Findings: A method for the chiral chromatography purification of doxapram to obtain this compound in high enantiomeric excess has been developed. google.com The separation of racemic doxapram was successfully achieved using a CHIRALPAK® AY column. google.comgoogle.com In one application, a racemic mixture of doxapram was resolved, showing an enantiomeric ratio of 49.34% for the first-eluting peak ((S)-doxapram) and 50.66% for the second-eluting peak (this compound). google.com Subsequent analysis of the collected this compound fraction demonstrated an enantiomeric purity of 98.2%. google.comgoogle.com

The selection of the mobile phase is critical for achieving optimal separation. A common mobile phase composition involves a mixture of carbon dioxide (CO₂) and an alcohol like ethanol, modified with a small percentage of an amine, such as dimethylethylamine (DMEA). google.com

Table 1: Example Chiral HPLC Method Parameters for Doxapram Enantiomer Resolution

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® AY 20µ (3 cm ID x 25 cm L) |

| Mobile Phase | Ethanol (with 0.2% DMEA) and CO₂ (15:85) |

| Flow Rate | 85 g/min |

| Column Temperature | 35°C |

| Detection | UV at 220 nm |

Data sourced from a patent describing the resolution of doxapram enantiomers. google.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For highly sensitive and specific quantification of doxapram, particularly in biological samples, UPLC-MS/MS is the method of choice. While many published methods focus on quantifying total doxapram rather than its individual enantiomers, these methods provide the foundation for chiral applications. researchgate.netmdpi.com

Research Findings: A UPLC-MS/MS assay was developed for the simultaneous measurement of doxapram and its active metabolite, 2-ketodoxapram (B1195026), in porcine plasma and brain tissue. researchgate.netmdpi.com This method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) of 10 pg/mL in plasma. researchgate.netmdpi.com The chromatographic separation was achieved on a reversed-phase column with a short run-time. researchgate.net Detection was performed using a triple-quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM). nih.gov Although this specific study did not perform chiral separation, the high sensitivity and specificity of UPLC-MS/MS make it an ideal platform for quantifying the individual (R)- and (S)-enantiomers following chiral chromatographic separation.

Table 2: UPLC-MS/MS Method Parameters for Doxapram Quantification

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-phase Acquity UPLC HSS T3 column |

| Mobile Phase | Gradient elution with ammonium (B1175870) acetate (B1210297) and formic acid in water and methanol |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Triple-quadrupole Mass Spectrometer (SRM mode) |

| LLOQ (Plasma) | 10 pg/mL |

This table summarizes a non-chiral method for total doxapram, which can be adapted for enantiomer-specific quantification. researchgate.netmdpi.comresearchgate.net

Spectroscopic Characterization for Enantiomer Confirmation (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. For chiral compounds like doxapram, ¹H NMR can be used to confirm the identity of the isolated enantiomer.

Research Findings: The ¹H NMR spectrum for (+)-doxapram, which corresponds to this compound, has been documented. google.comgoogle.com The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), provides characteristic signals that confirm the molecular structure of the compound. While a standard ¹H NMR spectrum will be identical for both (R)- and (S)-enantiomers, the technique can be adapted for chiral distinction by using chiral derivatizing agents or chiral solvating agents. These agents create diastereomeric complexes that result in chemically distinct and resolvable signals in the NMR spectrum, allowing for the determination of enantiomeric purity. nih.gov

Electrophoretic Separation Methods (e.g., Chiral Capillary Electrophoresis)

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for the separation of enantiomers, offering high efficiency, rapid analysis times, and low consumption of reagents. mdpi.comresearchgate.net Chiral Capillary Electrophoresis (CCE) achieves enantiomeric separation by adding a chiral selector to the background electrolyte. mdpi.comopenaccessjournals.com

Research Findings: The most common chiral selectors used in CCE are cyclodextrins (CDs) and their derivatives. openaccessjournals.comnih.gov These molecules have a chiral cavity that can form temporary, diastereomeric inclusion complexes with the enantiomers of the analyte. openaccessjournals.com Differences in the formation constants of these complexes lead to different electrophoretic mobilities, enabling separation. mdpi.com

For basic drugs like doxapram, modified cyclodextrins such as highly sulfated γ-cyclodextrin have been used successfully as chiral selectors in acidic buffers. researchgate.net While specific applications detailing the CCE separation of this compound are not broadly published, the principles are well-established for similar chiral amines. researchgate.net The method involves optimizing parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage to achieve baseline resolution of the enantiomers. mdpi.com

Future Directions in R Doxapram Research

Exploration of Undiscovered Molecular Targets and Ligand Interactions

While the primary mechanism of doxapram (B1670896) involves the inhibition of certain potassium (K+) channels, the specific molecular targets responsible for the distinct effects of the (R)-enantiomer remain largely uncharacterized. enalare.com Future investigations must prioritize the deconvolution of its molecular interactions beyond the known effects on respiratory chemoreceptors.

A primary avenue of research is to identify the unique molecular targets that mediate the adverse neurological effects of (R)-doxapram. google.com Studies using functional imaging in the presence of doxapram have shown metabolic changes in brain regions like the cingulate gyrus and amygdala, suggesting complex interactions within central nervous system circuits. researchgate.net Future research should employ stereoselective approaches to determine if this compound differentially engages specific neuronal receptors or ion channels in these regions, providing a mechanistic basis for the observed side effects.

Furthermore, doxapram has been identified as a potent inhibitor of TASK-1 (K2P3.1) two-pore domain potassium channels, a property being explored for the treatment of atrial fibrillation. researchgate.net A crucial unanswered question is the stereoselectivity of this inhibition. Research is needed to determine the affinity and functional consequences of this compound binding to TASK-1 and other cardiac ion channels. This could reveal whether the (R)-enantiomer contributes to, or detracts from, the potential antiarrhythmic effects, or if it introduces distinct cardiovascular liabilities.

Recent studies in invertebrate models have also suggested that doxapram interacts with a broader range of K2P channels and may even block the effects of bacterial lipopolysaccharides (LPS), hinting at actions beyond its classical targets. researchgate.netmdpi.com Exploring these preliminary findings with pure this compound could uncover novel, and perhaps therapeutically relevant, biological activities.

| Potential Research Area | Objective | Key Molecular Targets of Interest |

| Neuropharmacology | Elucidate the mechanism of this compound-induced adverse effects (e.g., seizures, agitation). google.com | CNS receptors, neuronal ion channels in the amygdala and cingulate gyrus. researchgate.net |

| Cardiovascular Pharmacology | Determine the stereoselective effects on cardiac ion channels. | TASK-1, TASK-3, and other K2P channels in cardiac tissue. researchgate.netmedchemexpress.com |

| Novel Activities | Investigate interactions suggested by invertebrate model studies. researchgate.net | K2P channel subtypes, mammalian LPS receptors. |

Development of Novel Stereoselective Analogues

The development of novel analogues based on the this compound scaffold is a logical next step, driven by the need to understand its structure-activity relationships (SAR). The 2-pyrrolidone core of doxapram is a common motif in many therapeutic agents, providing a robust foundation for medicinal chemistry efforts. thieme-connect.comopenmedicinalchemistryjournal.com

One key objective is to design analogues to probe the structural determinants of this compound's adverse effects. By systematically modifying its chemical structure—such as the N-ethyl group, the morpholinoethyl side chain, or the gem-diphenyl groups—researchers can identify the specific pharmacophore responsible for its undesirable neurological activity. researchgate.netnih.gov This knowledge is invaluable for designing safer medications, whether by modifying the racemic mixture or by creating new chemical entities.

Conversely, should this compound be found to possess unique therapeutic activities, analogue development could focus on enhancing this desired effect while minimizing others. Synthetic strategies for the enantioselective synthesis of doxapram and the creation of substituted 2-pyrrolidones are already established, providing the necessary chemical tools for such explorations. thieme-connect.comresearchgate.net These efforts could lead to the discovery of new lead compounds with optimized stereochemical and pharmacological properties.

Application of Advanced In Vitro and Preclinical Models for Mechanistic Elucidation

To dissect the specific biological functions of this compound, future research must leverage advanced, human-relevant preclinical models that can offer greater translational predictivity. crownbio.com The limitations of traditional 2D cell cultures and the ethical and practical constraints of animal testing necessitate a shift towards more sophisticated systems, a move encouraged by regulatory updates like the FDA Modernization Act 2.0. mdpi.com

Advanced 3D in vitro models, such as organoids and "organ-on-a-chip" (OOC) systems, are particularly promising. crownbio.commdpi.com For instance:

Brain Organoids and Neuro-OOCs: These models can be used to create complex, multicellular structures that replicate aspects of the human brain's architecture and function. They offer an unprecedented opportunity to study the neurotoxic effects of this compound in a controlled, human-based system, potentially revealing the cellular and network-level basis for seizure induction.

Human iPSC-derived Cardiomyocytes (iPSC-CMs): To understand the cardiac effects, atrial- and ventricular-specific cardiomyocytes derived from induced pluripotent stem cells can be used. oup.com These cells can be assembled into engineered heart tissues to model complex electrophysiological phenomena, allowing for detailed investigation of how this compound affects cardiac action potentials, ion channel function, and arrhythmogenesis. researchgate.netoup.com

In addition to in vitro systems, refined preclinical animal models will remain important. Large animal models, such as in pigs, have already been used to study doxapram's effect in atrial fibrillation. researchgate.net Future preclinical trials should involve the stereoselective administration of this compound in such models to assess its specific in vivo contributions to both efficacy and toxicity.

| Model Type | Application for this compound Research | Potential Insights |

| Brain Organoids / OOCs | Study of neuropharmacology and neurotoxicity. | Mechanistic understanding of seizure and agitation side effects. |

| iPSC-derived Atrial Cardiomyocytes | Investigation of cardiac electrophysiology. oup.com | Elucidation of stereospecific effects on atrial fibrillation and cardiac safety. |

| Large Animal Models (e.g., Porcine) | In vivo assessment of systemic effects. researchgate.net | Translational data on cardiovascular and neurological outcomes. |

Integration of Computational Chemistry and Omics Technologies in Stereopharmacology

The integration of computational and high-throughput "omics" technologies is set to revolutionize the study of stereopharmacology. researchgate.net These approaches can provide a holistic view of the interactions between this compound and biological systems, accelerating target identification and mechanistic understanding.

Omics technologies —including genomics, transcriptomics, proteomics, and metabolomics—can generate vast datasets to map the molecular perturbations caused by this compound. frontiersin.orgnih.gov For example, treating neuronal or cardiac cell models with the pure enantiomer and analyzing the resulting changes in gene expression (transcriptomics) or protein levels (proteomics) can reveal the specific signaling pathways it modulates. This could lead to the identification of previously unknown off-targets and provide biomarkers for its adverse effects. researchgate.net

Computational chemistry offers powerful tools for prediction and analysis at the molecular level. apexbt.com

Molecular Docking and Simulation: These methods can be used to model the binding of this compound to the three-dimensional structures of potential protein targets. This can help prioritize experimental validation and explain why one enantiomer binds more strongly or produces a different functional effect than the other.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of this compound and its analogues with their biological activities, QSAR models can be built to guide the design of new molecules with a more desirable safety profile.

The synergy between these "in silico" approaches and advanced in vitro models provides a powerful framework for future research. d-nb.infodarussalampalbar.com Virtual screening can identify potential targets for this compound, which can then be rapidly validated in high-throughput assays using iPSC-derived cells, creating an efficient and robust pipeline for modern stereopharmacology research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.